3-Pyridyl Trifluoromethanesulfonate 3-Pyridyl Trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 107658-27-5
VCID: VC20758266
InChI: InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H
SMILES: C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F
Molecular Formula: C6H4F3NO3S
Molecular Weight: 227.16 g/mol

3-Pyridyl Trifluoromethanesulfonate

CAS No.: 107658-27-5

Cat. No.: VC20758266

Molecular Formula: C6H4F3NO3S

Molecular Weight: 227.16 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridyl Trifluoromethanesulfonate - 107658-27-5

CAS No. 107658-27-5
Molecular Formula C6H4F3NO3S
Molecular Weight 227.16 g/mol
IUPAC Name pyridin-3-yl trifluoromethanesulfonate
Standard InChI InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H
Standard InChI Key ZRNDSLLIAOLRJS-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F
Canonical SMILES C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F

3-Pyridyl trifluoromethanesulfonate (CAS 107658-27-5) is a specialized organosulfur compound widely employed in synthetic chemistry due to its electrophilic triflate group. This reagent plays a critical role in constructing complex molecules across pharmaceuticals, materials science, and catalysis. Below is a comprehensive analysis of its properties, applications, and handling requirements.

Physical Properties

Key physicochemical characteristics are summarized below:

PropertyValueSource
Boiling Point258.8 ± 40.0 °C (Predicted)
Density1.576 ± 0.06 g/cm³
Refractive Index1.436–1.440
SolubilityChloroform, Ethyl Acetate
Physical FormColorless to pale yellow liquid
Purity≥98.0% (GC)

Synthesis and Reactivity

3-Pyridyl trifluoromethanesulfonate is synthesized via the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride under inert conditions. The triflate group (OSO2CF3-\text{OSO}_2\text{CF}_3) enhances electrophilicity, enabling participation in:

  • Nucleophilic substitutions: Acts as a superior leaving group compared to halides or tosylates .

  • Cross-coupling reactions: Facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for C–C/C–N bond formation .

  • Heterocyclic functionalization: Modifies pyridine derivatives for drug discovery .

Organic Synthesis

  • Leaving group: Enables efficient substitution reactions in alkaloid and heterocycle synthesis .

  • Triflate transfer agent: Used to prepare activated intermediates for palladium-catalyzed couplings .

Medicinal Chemistry

  • Bioactive compound modification: Enhances drug candidate selectivity by introducing electron-withdrawing groups .

  • Proteomics research: Serves as an intermediate in synthesizing enzyme inhibitors and receptor ligands .

Material Science

  • Polymer functionalization: Imparts thermal stability and chemical resistance to coatings and adhesives .

  • Catalyst design: Acts as a ligand precursor in transition-metal complexes for asymmetric catalysis .

Analytical Chemistry

  • Derivatization agent: Improves detection sensitivity in HPLC and mass spectrometry .

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